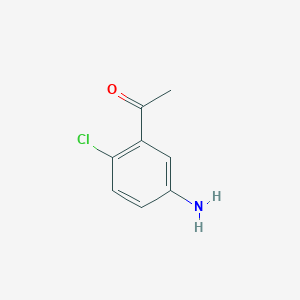

1-(5-Amino-2-chlorophenyl)ethanone

Descripción

Chemical Name: 1-(5-Amino-2-chlorophenyl)ethanone CAS No.: 99914-14-4 Molecular Formula: C₈H₈ClNO Molecular Weight: 169.61 g/mol Key Properties:

- Aromatic ketone with amino (-NH₂) and chloro (-Cl) substituents at positions 5 and 2, respectively.

- Purity: >97% (industrial scale) .

- Applications: Intermediate in organic synthesis, fluorescent dye production, and pharmaceutical research .

- Safety: Limited toxicological data; requires handling with PPE, ventilation, and environmental precautions .

Propiedades

IUPAC Name |

1-(5-amino-2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXIFGBYOCETDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363558 | |

| Record name | 1-(5-amino-2-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99914-14-4 | |

| Record name | 1-(5-amino-2-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Routes

The preparation of 1-(5-Amino-2-chlorophenyl)ethanone typically involves functional group transformations starting from substituted anilines or halonitrobenzenes. The key steps often include:

- Introduction of the acetyl group (ethanone moiety) onto the aromatic ring.

- Selective chlorination at the ortho or para position relative to the amino group.

- Reduction of nitro groups to amino groups if starting from nitro derivatives.

- Protection and deprotection of amino groups when necessary to control regioselectivity.

Synthesis from Halonitrobenzene via Grignard Reaction and Catalytic Reduction

A prominent and industrially relevant method involves the following steps:

Step A: Grignard Reaction

- Starting from o-halonitrobenzene, a freshly prepared phenylmagnesium bromide or magnesium chloride (Grignard reagent) is reacted with a trifluoroacetyl compound in an ether or alkane solvent.

- The reaction is conducted at temperatures ranging from -40°C to 25°C for 2-8 hours.

- This step yields a trifluoroacetylated intermediate.

Step B: Catalytic Hydrogenation

- The intermediate is dissolved in an organic solvent such as toluene, ethanol, or tetrahydrofuran.

- Hydrogenation is performed using catalysts like Raney nickel or Pd/C under 0.1-1.5 MPa pressure at 20-80°C for 8-26 hours.

- This reduces the nitro group to an amino group, producing an amino intermediate.

Step C: Chlorination

- The amino intermediate is chlorinated using N-chlorosuccinimide in the presence of dimethyl sulfoxide as a catalyst.

- The reaction occurs at 0-60°C for 8-20 hours in solvents such as toluene, methylene chloride, chloroform, or 1,2-dichloroethane.

- This step selectively introduces the chlorine atom at the desired position on the aromatic ring.

- Avoids the need for amino group protection and deprotection, simplifying the process.

- Uses recyclable catalysts, reducing costs.

- Suitable for industrial-scale production due to mild conditions and fewer steps.

Reaction scheme summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| A | o-Halonitrobenzene + Grignard reagent + trifluoroacetyl compound, -40 to 25°C, 2-8 h | Trifluoroacetylated intermediate |

| B | Catalytic hydrogenation (Raney Ni or Pd/C), 20-80°C, 0.1-1.5 MPa, 8-26 h | Nitro group reduced to amino group |

| C | N-chlorosuccinimide + DMSO catalyst, 0-60°C, 8-20 h | Chlorinated aminoacetophenone derivative |

This method is detailed in a 2021 patent describing the synthesis of efavirenz intermediates, which are structurally related compounds.

Alternative Synthetic Approaches

Synthesis via Tandem Cycloaddition (for related amino derivatives):

- A novel synthetic route for 5-amino-1,2,3-triazoles involves lithium carbanion addition to azides, followed by tandem cycloaddition.

- Although this method primarily targets triazole derivatives, it illustrates advanced synthetic strategies for amino-substituted aromatic ketones.

- The reaction involves careful control of nitrile equivalents and water addition to achieve the amino substitution at the desired position.

Note: This method is more specialized and less directly applicable for large-scale preparation of this compound but provides insight into advanced synthetic methodologies.

Chemical and Physical Properties Relevant to Preparation

Understanding the compound's properties helps optimize preparation and purification:

| Property | Value |

|---|---|

| Molecular Formula | C8H8ClNO |

| Molecular Weight | 169.61 g/mol |

| Melting Point | 70 ± 20 °C |

| Boiling Point | 297 ± 20 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Solubility | Soluble in alcohols and ethers |

| Flash Point | 133.4 ± 21.8 °C |

| pKa (Acidity coefficient) | 2.78 ± 0.10 (predicted) |

These properties influence solvent choice, reaction temperature, and purification methods.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard + Catalytic Reduction + Chlorination | o-Halonitrobenzene | Phenylmagnesium bromide, Raney Ni/Pd-C, N-chlorosuccinimide, DMSO | -40 to 80°C, 2-26 h, H2 pressure | Industrially scalable, mild conditions, avoids protection steps | Requires careful control of reaction parameters |

| Tandem Cycloaddition (related amino derivatives) | Alkyl nitriles, azides | BuLi, azides | Sodium alkoxide/alcohol medium | Novel, regioselective amino substitution | More complex, less direct for target compound |

Research Findings and Industrial Relevance

- The Grignard-based method with catalytic hydrogenation and chlorination is the most practical for industrial synthesis due to its efficiency, cost-effectiveness, and scalability.

- Catalysts like Raney nickel and Pd/C are recyclable, reducing environmental impact and production costs.

- Avoiding amino protection/deprotection steps reduces waste and simplifies purification.

- The use of N-chlorosuccinimide as a chlorinating agent in the presence of DMSO catalyst allows selective chlorination under mild conditions, improving yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Amino-2-chlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of 1-(5-amino-2-chlorophenyl)ethanoic acid.

Reduction: Formation of 1-(5-amino-2-chlorophenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

-

Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction Type Reagents Products Oxidation KMnO4 1-(5-amino-2-chlorophenyl)ethanoic acid Reduction NaBH4 1-(5-amino-2-chlorophenyl)ethanol Substitution Amines Various substituted derivatives

Biology

- Enzyme Interactions : The compound is utilized in studies focusing on enzyme interactions and metabolic pathways. Its amino group can participate in hydrogen bonding and ionic interactions, potentially influencing enzyme activity.

- Antimicrobial Activity : Recent studies have indicated that derivatives of this compound exhibit moderate to good antibacterial and antifungal activities. For example, a study reported that certain thioether derivatives containing the 1-(5-amino-2-chlorophenyl)ethanone moiety showed significant activity against various microbial strains, including Salmonella typhimurium and Candida albicans .

Industrial Applications

- Dyes and Pigments : The compound is also used in the production of dyes and pigments due to its chromophoric properties. Its chlorine substitution enhances the stability and color intensity of dye formulations.

- Pesticides : Novel derivatives of this compound have been explored for their insecticidal properties. For instance, research has shown that aromatic amide derivatives related to this compound can effectively control pests such as arthropods .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thioether derivatives containing the this compound structure against different bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts.

Case Study 2: Pesticidal Activity

In a patent application, novel aromatic amides derived from this compound were reported to have significant insecticidal activity. These compounds were tested against various agricultural pests, demonstrating potential for use as crop protection agents .

Mecanismo De Acción

The mechanism of action of 1-(5-Amino-2-chlorophenyl)ethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparación Con Compuestos Similares

Substituent Variations in Chloro-Amino Acetophenones

The following table compares structural analogs differing in substituent positions, functional groups, and physical properties:

Hydroxyacetophenone Derivatives

The table below highlights hydroxyacetophenones with structural similarities but differing substituents:

Key Observations

Substituent Effects: Chlorine vs. Amino Group Position: Moving the -NH₂ group from position 5 to 4 (e.g., 1-(4-Amino-2-chlorophenyl)ethanone) alters electronic distribution, affecting reactivity in subsequent reactions . Trifluoromethyl Groups: Compounds like 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone exhibit improved metabolic stability due to the -CF₃ group’s electron-withdrawing nature .

Synthetic Challenges: Friedel-Crafts reactions are common for acetophenone derivatives but require precise control to avoid over-acylation .

Actividad Biológica

1-(5-Amino-2-chlorophenyl)ethanone, also known by its CAS number 99914-14-4, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by an amino group and a chlorophenyl moiety, suggests potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The compound's chemical properties play a crucial role in its biological activity. Below is a summary of its key characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClN₃O |

| Molecular Weight | 185.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 99914-14-4 |

Biological Activity

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various thiazole derivatives, including this compound, demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Specifically, it showed effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro studies revealed that it effectively inhibited the growth of several drug-resistant fungal strains, including Candida albicans and Aspergillus niger. The structure–activity relationship (SAR) analysis highlighted that modifications in substituents significantly impact antifungal effectiveness .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity. Additionally, the compound may modulate apoptotic pathways in cancer cells, leading to increased cell death .

Case Studies

Study on Antimicrobial Properties

In a pivotal study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiazole compounds and tested their antimicrobial activity. The findings indicated that derivatives closely related to this compound displayed significant inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics .

Anticancer Activity

Another study explored the anticancer potential of this compound. In vitro assays demonstrated that it induced apoptosis in various cancer cell lines through the activation of caspase pathways. The compound was found to downregulate anti-apoptotic proteins like Bcl-2, thereby promoting cancer cell death .

Potential Therapeutic Applications

Given its promising biological profile, this compound may serve as a lead compound for developing new antimicrobial and anticancer agents. Its structural features align well with known pharmacophores that are effective against multidrug-resistant pathogens and various cancer types.

Q & A

Q. What are the established synthetic routes for 1-(5-Amino-2-chlorophenyl)ethanone, and what experimental conditions are critical for yield optimization?

Methodological Answer: The primary synthetic route involves the reduction of 2-chloro-5-nitroacetophenone. Key steps include:

- Catalytic Hydrogenation : Use of palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–80°C and 3–5 bar pressure. This method achieves >85% yield but requires careful control of catalyst loading to avoid over-reduction .

- Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 60–70°C for 6–8 hours. Yields range from 70–80%, with purity dependent on post-reaction extraction (e.g., ethyl acetate/water partitioning) .

- pH Sensitivity : Maintaining a pH of 6–7 during reduction prevents side reactions, such as dechlorination or amine oxidation .

Q. How is this compound characterized post-synthesis to confirm structural integrity?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : The amino proton resonates at δ 5.2–5.5 ppm (broad singlet), while the carbonyl carbon appears at ~200 ppm. Chlorine substitution causes deshielding of adjacent aromatic protons (δ 7.4–7.8 ppm) .

- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 3350–3450 cm⁻¹ (N-H stretch) .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) confirms purity (>98%) and detects nitro-group contaminants from incomplete reduction .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties and reactivity of this compound?

Methodological Answer:

Q. How can contradictions between experimental and computational data on reaction mechanisms be resolved?

Methodological Answer:

- Case Example : Discrepancies in activation energies for nitro-group reduction (experimental: 45 kJ/mol vs. DFT: 52 kJ/mol) may arise from solvent interactions not fully captured in gas-phase models.

- Mitigation Strategies :

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

Methodological Answer:

- Process Intensification :

- Flow Chemistry : Continuous hydrogenation reactors reduce batch variability and improve heat transfer, achieving 90% yield at 100 g/L substrate concentration .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor nitro-to-amine conversion in real time .

- Byproduct Suppression : Additives like ammonium formate (NH₄HCO₂) reduce Pd catalyst poisoning, decreasing dechlorinated byproducts from 8% to <1% .

Q. How can structural analogs of this compound be designed for enzyme inhibition studies?

Methodological Answer:

- Scaffold Modification :

- Introduce methoxy groups at the 4-position to enhance hydrogen bonding with kinase active sites (e.g., EGFR inhibitors) .

- Replace the ethanone moiety with a trifluoromethyl group to improve metabolic stability .

- Computational Screening : Molecular docking (AutoDock Vina) identifies analogs with ΔG < -8 kcal/mol for CYP450 binding, prioritizing candidates for in vitro validation .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for powder handling due to uncharacterized inhalation risks .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.